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Compound of Interest

Compound Name: Diallylmethylamine

Cat. No.: B1582482 Get Quote

A detailed comparison of the vibrational spectra of Diallylmethylamine and analogous amines

for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FTIR)

spectral features of diallylmethylamine, a tertiary amine containing two allyl groups, with other

relevant amines: triallylamine, diethylallylamine, and allylamine. This analysis is crucial for

identifying and differentiating these compounds based on their unique vibrational modes, which

is of significant interest in synthetic chemistry and drug development.

Comparative Analysis of Key Vibrational Modes
The FTIR spectrum of diallylmethylamine is characterized by the absence of N-H stretching

and bending vibrations, a key feature that distinguishes it from primary and secondary amines.

The most prominent absorption bands are attributed to the C-H and C=C bonds of the allyl

groups and the C-N bond of the tertiary amine. The table below summarizes the key spectral

features of diallylmethylamine and compares them with those of triallylamine,

diethylallylamine (represented by the structurally similar triethylamine), and allylamine.
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Vibrational
Mode

Diallylmeth
ylamine
(cm⁻¹)

Triallylamin
e (cm⁻¹)

Triethylami
ne (cm⁻¹)

Allylamine
(cm⁻¹)

Functional
Group
Assignment

N-H Stretch Absent Absent Absent
~3300-3400

(two bands)

Primary

Amine

=C-H Stretch ~3080 ~3080 Absent ~3080 Alkene

C-H Stretch

(sp³)
~2800-3000 ~2800-3000 ~2800-3000 ~2850-2960 Alkane/Alkyl

C=C Stretch ~1645 ~1645 Absent ~1640 Alkene

N-H Bend Absent Absent Absent ~1600
Primary

Amine

C-N Stretch ~1150-1250 ~1150-1250 ~1070-1225 ~1070
Aliphatic

Amine

=C-H Bend

(out-of-plane)

~915 and

~995

~915 and

~995
Absent

~915 and

~995
Alkene

Note: The spectral data for diallylmethylamine, triallylamine, and allylamine are based on

typical values found in spectral databases. The data for triethylamine is used as a

representative example for a simple tertiary aliphatic amine without allyl groups.

Experimental Protocols
FTIR Spectroscopy of Liquid Amines
Objective: To obtain the infrared spectrum of a liquid amine sample for functional group

identification.

Materials:

FTIR Spectrometer with a liquid sample holder or an Attenuated Total Reflectance (ATR)

accessory.

The liquid amine sample (e.g., diallylmethylamine).
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Infrared transparent windows (e.g., NaCl or KBr plates) for transmission measurements, or a

clean ATR crystal (e.g., diamond or ZnSe).

A suitable solvent for cleaning (e.g., isopropanol or acetone).

Pipettes.

Lens paper.

Procedure using a liquid sample cell (Transmission):

Ensure the FTIR spectrometer is powered on and has been adequately warmed up.

Clean the infrared transparent windows with a suitable solvent and dry them completely

using lens paper.

Place a drop of the liquid amine sample onto one of the windows.

Carefully place the second window on top of the first, creating a thin liquid film between

them.

Mount the sample cell in the spectrometer's sample compartment.

Acquire a background spectrum of the empty sample compartment.

Acquire the spectrum of the liquid amine sample over the desired wavenumber range

(typically 4000-400 cm⁻¹).

Process the spectrum by performing a background subtraction.

Procedure using an ATR accessory:

Ensure the ATR crystal is clean and free of any residues.

Acquire a background spectrum with the clean, empty ATR crystal.

Place a small drop of the liquid amine sample directly onto the ATR crystal.
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Acquire the spectrum of the sample. The instrument software will automatically perform the

background correction.

Workflow for Comparative FTIR Analysis
The following diagram illustrates the logical workflow for the comparative FTIR analysis of

diallylmethylamine and its alternatives.
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Caption: Workflow for Comparative FTIR Analysis of Amines.

To cite this document: BenchChem. [A Comparative FTIR-Based Functional Group Analysis
of Diallylmethylamine]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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